
Forsythoside B
Übersicht
Beschreibung
Forsythoside B is a natural product belonging to the phenylpropanoid/polyphenolic glycoside group. It is found in various plant species within the mint order, such as Marrubium alysson, Phlomis armeniaca, Scutellaria salviifolia, Phlomoides tuberosa, Phlomoides rotata, Pedicularis longiflora, and Teucrium chamaedrys . This compound is known for its anti-inflammatory, antioxidant, and neuroprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Forsythoside B can be synthesized through a series of glycosylation reactions involving phenylethanoid glycosides. The synthetic route typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of catalysts such as Lewis acids and bases to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources, particularly from Forsythiae fructus. The process includes solvent extraction, chromatography, and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Forsythosid B durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Forsythosid B kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Forsythosid B in seine entsprechenden Alkohole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die glykosidischen Bindungen in Forsythosid B modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2) werden häufig verwendet.
Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.
Substitution: Saure oder basische Bedingungen werden oft eingesetzt, um nucleophile Substitutionsreaktionen zu erleichtern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Alkohole und substituierte Glykoside .
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease
Forsythoside B has shown promising results in mitigating cognitive decline associated with Alzheimer’s disease. A study involving amyloid precursor protein/presenilin 1 (APP/PS1) mice demonstrated that this compound significantly improved cognitive functions and reduced neuroinflammation by regulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The treatment led to decreased deposition of amyloid-beta and reduced phosphorylation of tau protein, which are critical factors in Alzheimer’s pathology .
Key Findings:
- Cognitive Improvement : Enhanced performance in behavioral tests such as the Morris water maze.
- Neuroinflammation Reduction : Suppressed activation of microglia and astrocytes.
- Mechanism : Inhibition of NF-κB signaling and related pathways.
Diabetic Cognitive Dysfunction
This compound has also been investigated for its effects on cognitive dysfunction resulting from diabetes. Research indicates that it can ameliorate symptoms associated with menopausal diabetic encephalopathy, although specific mechanisms remain to be fully elucidated .
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects across various conditions:
Osteoarthritis
Recent studies have highlighted the compound's ability to alleviate symptoms of osteoarthritis by inhibiting inflammatory pathways. This compound was shown to reduce interleukin-1 beta (IL-1β)-induced oxidative stress and inflammation in chondrocytes and animal models. It effectively mitigated cartilage damage by modulating the NF-κB and Keap1/Nrf2/HO-1 pathways .
Key Findings:
- Oxidative Stress Reduction : Inhibited apoptosis and oxidative damage in chondrocytes.
- Cartilage Protection : Preserved cartilage integrity in osteoarthritic models.
- Mechanism : Modulation of inflammatory mediators and signaling pathways.
Respiratory Inflammation
This compound has been reported to inhibit lung inflammation induced by cigarette smoke through the activation of Nrf2 and suppression of NF-κB signaling. This suggests potential applications in treating respiratory diseases characterized by chronic inflammation .
Antioxidant Activity
The compound also displays radical scavenging properties, contributing to its overall anti-inflammatory and protective effects against oxidative stress. This activity has been linked to its phenolic content, which enhances its therapeutic potential .
Data Table: Summary of this compound Applications
Wirkmechanismus
Forsythoside B is often compared with other phenylethanoid glycosides such as Forsythoside A and Forsythin (Phillyrin):
Vergleich Mit ähnlichen Verbindungen
Forsythosid B wird häufig mit anderen Phenylethanoidglykosiden wie Forsythosid A und Forsythin (Phillyrin) verglichen:
Forsythosid A: Ähnlich wie Forsythosid B besitzt Forsythosid A entzündungshemmende und antioxidative Eigenschaften.
Forsythin (Phillyrin): Forsythin ist ein weiteres Phenylethanoidglykosid mit entzündungshemmenden und hypolipidämischen Wirkungen.
Ähnliche Verbindungen:
- Forsythosid A
- Forsythin (Phillyrin)
- Acteoside
- Verbascoside
Forsythosid B zeichnet sich durch sein breites Spektrum an biologischen Aktivitäten und sein Potenzial in verschiedenen therapeutischen Bereichen aus.
Biologische Aktivität
Forsythoside B, a phenylethanol glycoside derived from the plant Forsythia suspensa, has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. It belongs to a class of compounds known as forsythiasides, which are known for their anti-inflammatory, antioxidant, and neuroprotective properties.
This compound exerts its effects through several key mechanisms:
- Anti-inflammatory Activity : this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It achieves this by modulating the NF-κB signaling pathway and reducing the activation of inflammatory mediators in various cell types, including macrophages and chondrocytes .
- Antioxidant Effects : The compound activates the Nrf2/HO-1 pathway, leading to increased expression of antioxidant enzymes. This mechanism helps in scavenging free radicals and protecting cells from oxidative stress .
- Neuroprotective Properties : Research indicates that this compound can mitigate cerebral ischemia-reperfusion injury by reducing oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications for stroke and neurodegenerative diseases .
Biological Activities
The following table summarizes the various biological activities attributed to this compound based on recent studies:
Case Studies
-
Cerebral Ischemia-Reperfusion Injury :
A study conducted on rats demonstrated that administration of this compound significantly reduced brain damage caused by ischemic stroke. The compound was found to inhibit oxidative stress markers and inflammatory responses, suggesting its potential as a therapeutic agent for stroke management . -
Osteoarthritis :
In an experimental model of osteoarthritis, this compound treatment resulted in decreased chondrocyte apoptosis and reduced levels of inflammatory cytokines. This indicates its promise in managing degenerative joint diseases by protecting cartilage integrity . -
Sepsis Model :
Research involving a cecal ligation and puncture model showed that this compound effectively lowered systemic inflammatory markers and improved survival rates in septic rats. Its mechanism involved binding to lipopolysaccharides (LPS) and inhibiting NF-κB activation, which is critical in sepsis pathology .
Q & A
Basic Research Questions
Q. What are the primary mechanisms of Forsythoside B in modulating inflammatory responses?
this compound inhibits the NF-κB pathway by suppressing IκB kinase (IKK) activity, thereby preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation . This reduces transcription of pro-inflammatory cytokines (TNF-α, IL-6, HMGB1) in LPS-stimulated macrophages while upregulating anti-inflammatory IL-10 . Its dual regulatory role is further supported by in vivo studies showing reduced MPO activity and improved organ protection in sepsis models .
Q. How is this compound isolated and characterized from plant sources?
this compound is typically extracted from Lamiophlomis rotata or Forsythia species using ethanol/water solvents, followed by chromatographic purification (e.g., HPLC, silica gel). Structural elucidation involves NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to confirm the phenylpropanoid glycoside backbone and LC-MS for molecular weight validation (C₃₄H₄₄O₁₉; MW 756.7) . Purity (≥98%) is verified via HPLC with UV detection at 230–330 nm .
Advanced Research Questions
Q. How should researchers design in vitro experiments to assess this compound's effect on cytokine release in immune cells?
- Cell Model : Use LPS-stimulated RAW264.7 macrophages .
- Treatment : Apply this compound (0.1–10 μM) for 24 hours. Include vehicle (DMSO/saline) and positive controls (e.g., dexamethasone).
- Assays : Quantify TNF-α, IL-6, and HMGB1 via ELISA in supernatants . Validate NF-κB inhibition via Western blot (phospho-IκBα, nuclear p65) .
- Controls : Measure cytotoxicity using LDH release or MTT assays .
Q. How can conflicting data on this compound's dual pro-/anti-inflammatory roles be reconciled?
Discrepancies may stem from dose-dependent effects (e.g., 0.1–10 μM vs. 20 mg/kg) or model-specific responses (e.g., macrophages vs. endothelial cells) . For example:
- Low doses suppress TNF-α/IL-6 but not IL-10 .
- High doses in vivo enhance IL-10 and reduce mortality in sepsis . Standardize dose-response curves across models and validate with transcriptomic (RNA-seq) and proteomic (multiplex assays) approaches .
Q. What methodologies validate NF-κB inhibition in this compound studies?
- Western Blot : Phosphorylated IκBα (Ser32/36) and nuclear NF-κB p65 .
- EMSA/Gel Shift : DNA-binding activity of NF-κB in nuclear extracts .
- Reporter Assays : Luciferase constructs under NF-κB-responsive promoters in transfected cells .
- IKK Activity : In vitro kinase assays using recombinant IKKβ .
Q. How to evaluate this compound's neuroprotective effects in cerebral ischemia models?
- Model : Middle cerebral artery occlusion (MCAO) in rats .
- Treatment : Intravenous this compound (8–20 mg/kg) at 1–5 hours post-ischemia .
- Outcomes : Infarct volume (TTC staining), neurological scores, blood-brain barrier integrity (Evans blue extravasation), and biomarkers (MPO, phospho-NF-κB) .
Q. What assays quantify this compound's antioxidant properties?
- Lipid Peroxidation : Malondialdehyde (MDA) levels via thiobarbituric acid assay .
- Enzyme Activity : SOD and GPx in tissue homogenates using colorimetric kits .
- ROS Detection : DCFH-DA fluorescence in cells or tissues .
Q. How to address pharmacokinetic discrepancies across administration routes?
- Bioavailability : Compare IV (100% bioavailability) vs. oral dosing using LC-MS/MS to measure plasma/tissue concentrations .
- Metabolite Profiling : Identify phase I/II metabolites via UPLC-QTOF-MS .
- Tissue Distribution : Radiolabeled this compound in organs (e.g., brain, liver) .
Q. What strategies optimize sepsis models for this compound studies?
- CLP Model : Cecal ligation and puncture in rats with this compound (20 mg/kg IV) .
- Endpoints : Survival rates, serum cytokines (TNF-α, IL-6, HMGB1), and organ histopathology .
- Combination Therapy : Test synergy with antibiotics (e.g., imipenem) .
Q. How to ensure reproducibility in this compound bioactivity studies?
- Standardization : Use authenticated cell lines (e.g., ATCC RAW264.7) and batch-controlled this compound (HPLC ≥98%) .
- Protocol Harmonization : Follow ARRIVE guidelines for in vivo studies and MIAME for omics data .
- Data Transparency : Publish raw data (e.g., cytokine concentrations, Western blot images) in repositories like Figshare .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBINOWGIHWPJI-UNSOMVRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317304 | |
Record name | Forsythoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81525-13-5 | |
Record name | Forsythoside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81525-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Forsythoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.